Coenzyme Q12
Description
The Ubiquinone Family: Overview of Biological Significance and Molecular Diversity
The ubiquinone family, commonly known as Coenzyme Q (CoQ), is a group of lipid-soluble molecules essential for cellular function. mdpi.combritannica.com These compounds are characterized by a benzoquinone head and a polyisoprenoid tail. ontosight.aiportlandpress.com The redox-active quinone head is the functional heart of the molecule, participating in electron transfer reactions. nih.gov This capability is central to their most well-known role in the mitochondrial electron transport chain, where they are pivotal for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govwikipedia.org Beyond bioenergetics, the reduced form of CoQ, ubiquinol, is a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage. nih.govocl-journal.org
A key feature of the Coenzyme Q family is its molecular diversity, which is primarily defined by the length of the isoprenoid side chain. mdpi.comnih.gov This chain can consist of a varying number of isoprene (B109036) units, denoted by the "n" in CoQn. nih.gov This structural variation is species-specific. For instance, humans predominantly synthesize Coenzyme Q10 (CoQ10), which has 10 isoprene units. nih.gov In contrast, rodents mainly produce CoQ9, while the yeast Saccharomyces cerevisiae synthesizes CoQ6, and the bacterium Escherichia coli produces CoQ8. nih.govmdpi.com This natural variation underscores the evolutionary adaptation of this molecule across different organisms.
Table 1: Naturally Occurring Coenzyme Q Homologs
| Organism | Predominant Coenzyme Q Homolog | Number of Isoprene Units |
|---|---|---|
| Humans | Coenzyme Q10 | 10 |
| Rodents | Coenzyme Q9 | 9 |
| Saccharomyces cerevisiae (Yeast) | Coenzyme Q6 | 6 |
Rationale for the Development and Investigation of Synthetic Coenzyme Q Variants
The development and study of synthetic Coenzyme Q variants are driven by several scientific objectives. A primary motivation is to investigate the structure-activity relationships of the native molecules. By systematically altering the structure, such as modifying the length of the isoprenoid tail or substituting groups on the quinone ring, researchers can elucidate how these features influence the molecule's function. biorxiv.org For example, studies on short-chain quinone analogs have been conducted to explore their potential in reducing oxidative stress and enhancing electron transfer. nih.gov
Another key rationale is the exploration of potential therapeutic applications. researchgate.net While naturally occurring CoQ, particularly CoQ10, is used as a supplement, its high hydrophobicity can limit its bioavailability. biorxiv.org Synthetic analogs are often designed with improved properties, such as increased water solubility or enhanced accumulation within mitochondria, the primary site of their action. nih.gov Idebenone, a synthetic analog with a shorter, more hydrophilic tail, is one such example that has been investigated for its antioxidant properties. biorxiv.orgresearchgate.net The development of these variants allows scientists to probe the biological roles of CoQ and potentially design molecules with enhanced efficacy for specific conditions associated with mitochondrial dysfunction. nih.gov Furthermore, synthetic analogs can serve as tools to bypass specific defects in the endogenous CoQ biosynthesis pathway, offering a potential strategy for addressing primary CoQ deficiencies. frontiersin.org
Classification and Conceptualization of Coenzyme Q12 as a Synthetic Member of the Ubiquinone Series
This compound is classified as a synthetic member of the ubiquinone series. It is defined by its unique structure, which features a polyisoprenoid tail composed of 12 isoprene units. This distinguishes it from the naturally occurring CoQ homologs, which typically have between 6 and 10 isoprene units. wikipedia.org The synthesis of CoQ12 allows for the systematic investigation of how a longer isoprenoid tail affects the physicochemical properties and biological activities of the molecule.
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Coenzyme Q (CoQ) | |
| Coenzyme Q6 (CoQ6) | |
| Coenzyme Q8 (CoQ8) | |
| Coenzyme Q9 (CoQ9) | |
| Coenzyme Q10 (CoQ10) | |
| This compound (CoQ12) | |
| Ubiquinone | |
| Ubiquinol | |
| Idebenone |
Structure
2D Structure
Properties
CAS No. |
24663-36-3 |
|---|---|
Molecular Formula |
C69H106O4 |
Molecular Weight |
999.6 |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C69H106O4/c1-52(2)28-17-29-53(3)30-18-31-54(4)32-19-33-55(5)34-20-35-56(6)36-21-37-57(7)38-22-39-58(8)40-23-41-59(9)42-24-43-60(10)44-25-45-61(11)46-26-47-62(12)48-27-49-63(13)50-51-65-64(14)66(70)68(72-15)69(73-16)67(65)71/h28,30,32,34,36,38,40,42,44,46,48,50H,17-27,29,31,33,35,37,39,41,43,45,47,49,51H2,1-16H3/b53-30+,54-32+,55-34+,56-36+,57-38+,58-40+,59-42+,60-44+,61-46+,62-48+,63-50+ |
InChI Key |
NWAKMJSLSDJISV-JVLSEPFISA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Coenzyme Q12; trans-Coenzyme Q12; J93.222A; Ubiquinone 12; Ubiquinone Q-12; Coenzyme Q-12; Coenzyme Q 12; |
Origin of Product |
United States |
Molecular Mechanism of Action of Coenzyme Q12 in Cellular Bioenergetics
Facilitation of Electron Transport within the Mitochondrial Oxidative Phosphorylation System
Coenzyme Q12 functions as a mobile electron carrier within the mitochondrial electron transport chain (ETC). ontosight.aicaldic.com Its primary role is to shuttle electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol-cytochrome c reductase). medkoo.comtandfonline.comnih.gov This function is made possible by the ability of its quinone head to exist in three distinct redox states: the fully oxidized form (ubiquinone), an intermediate radical form (semiquinone), and the fully reduced form (ubiquinol). mdpi.comimrpress.comimrpress.com By accepting one or two electrons, it facilitates the continuous flow of electrons that is essential for cellular respiration. tandfonline.comimrpress.com
Table 1: Redox States of Coenzyme Q
| Redox State | Name | Role in Electron Transport |
|---|---|---|
| Fully Oxidized | Ubiquinone (Q) | Accepts electrons from Complex I and II. |
| Intermediate | Semiquinone (QH•) | A radical intermediate formed during the one-electron transfer. imrpress.com |
| Fully Reduced | Ubiquinol (QH2) | Donates electrons to Complex III. mdpi.com |
Contribution to Adenosine (B11128) Triphosphate (ATP) Production and Cellular Energy Homeostasis
The transfer of electrons facilitated by this compound is coupled to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space by Complexes I and III. nih.govoregonstate.edu This process establishes a proton motive force, which is an electrochemical gradient across the inner mitochondrial membrane. nih.gov The energy stored in this gradient is then harnessed by ATP synthase (Complex V) to synthesize adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgtandfonline.comnih.gov Therefore, CoQ12 is crucial for maintaining cellular energy homeostasis by linking the oxidation of nutrients to the production of ATP. oregonstate.edunih.gov
Role of Isoprenoid Chain Length in Membrane Integration and Electron Transfer Dynamics
The chemical structure of Coenzyme Q is characterized by its benzoquinone head and a hydrophobic polyisoprenoid tail. mdpi.comnih.gov The length of this tail varies among species; for instance, humans predominantly have CoQ10, while CoQ12 possesses a longer tail with 12 isoprene (B109036) units. ontosight.aioroboros.atcaldic.com This long, lipophilic tail is essential for anchoring the molecule within the hydrophobic core of the inner mitochondrial membrane. caldic.commedkoo.com The 12-unit isoprenoid chain of CoQ12 ensures its stable integration and mobility within the lipid bilayer, which is a prerequisite for it to effectively shuttle electrons between the large, membrane-embedded respiratory complexes. ontosight.aicaldic.com The length of the tail influences the molecule's physical properties and its dynamic behavior within the membrane, which can affect the efficiency of electron transfer. caldic.com
Interaction with Specific Complexes and Dehydrogenases in Electron Transfer Pathways
This compound acts as a collection point for electrons from various metabolic pathways. caldic.commdpi.com It accepts electrons not only from Complex I and Complex II of the electron transport chain but also from other mitochondrial dehydrogenases. mdpi.commdpi.com These include:
Electron-transferring flavoprotein dehydrogenase (ETFDH) , which is involved in the beta-oxidation of fatty acids and the oxidation of certain amino acids. mdpi.com
Mitochondrial glycerol-3-phosphate dehydrogenase (G3PDH) , linking glycolysis with oxidative phosphorylation. mdpi.com
Dihydroorotate dehydrogenase (DHODH) , an essential enzyme in the de novo synthesis of pyrimidines. tandfonline.comfrontiersin.org
Once reduced to ubiquinol, CoQ12 moves to Complex III, where it donates its electrons. nih.govnih.gov This interaction is a critical step in the "Q-cycle," a process that contributes to proton translocation across the membrane. nih.gov Furthermore, Coenzyme Q is considered a structural component for the stability and assembly of respiratory supercomplexes, particularly involving Complexes I and III. nih.govmdpi.com
Table 2: Key Interactions of this compound in the Electron Transport Chain
| Interacting Molecule | Type | Function |
|---|---|---|
| Complex I (NADH:ubiquinone oxidoreductase) | Electron Donor | Transfers electrons from NADH to CoQ12. imrpress.com |
| Complex II (Succinate dehydrogenase) | Electron Donor | Transfers electrons from succinate (B1194679) to CoQ12. imrpress.com |
| Complex III (Ubiquinol-cytochrome c reductase) | Electron Acceptor | Accepts electrons from reduced CoQ12 (ubiquinol). tandfonline.com |
| ETFDH, G3PDH, DHODH | Electron Donors | Feed electrons from other metabolic pathways into the CoQ pool. mdpi.com |
Redox Homeostasis and Antioxidant Mechanisms of Coenzyme Q12
Direct Radical Scavenging Capabilities of Coenzyme Q12
This compound is recognized for its antioxidant properties, which enable it to protect cells from the oxidative damage inflicted by free radicals. ontosight.ai The antioxidant function is a characteristic of the coenzyme Q family, which is considered to have effects such as anti-oxidation and stabilization of biological membranes. google.com In its reduced form (ubiquinol), the molecule can act as a potent free radical scavenger. wikipedia.org This capability is crucial for mitigating the damage that reactive oxygen species (ROS) can cause to vital cellular components like DNA, proteins, and lipids. nih.gov While the general antioxidant role of the coenzyme Q family is well-established, specific studies detailing the kinetics and efficiency of CoQ12 in scavenging various types of radicals are not widely available. Research suggests that CoQ12's antioxidant properties may have potential therapeutic applications for conditions linked to mitochondrial dysfunction and oxidative stress. ontosight.ai
Influence on Cellular Redox State and Oxidative Balance
This compound plays a significant role in cellular redox homeostasis through its function in the mitochondrial electron transport chain (ETC). ontosight.ai As an electron carrier, it shuttles electrons, a process vital for the production of ATP, the cell's main energy currency. ontosight.ai The ratio of the reduced form (ubiquinol) to the oxidized form (ubiquinone) of the coenzyme Q pool is a critical indicator of the cell's redox state. wikipedia.org
Recent research has also implicated CoQ12 in the process of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.govresearchgate.net The balance between oxidative damage and antioxidant defense is central to the mechanism of ferroptosis. nih.gov While the glutathione (B108866) peroxidase 4 (GPX4) system is a primary defense against ferroptosis, other antioxidants, including the coenzyme Q family, can also inhibit this cell death pathway, highlighting CoQ12's role in maintaining oxidative balance and preventing lipid-related cell damage. researchgate.net
Data Tables
Table 1: Examples of Coenzyme Q Variants and Their Primary Distribution
| Coenzyme Q Variant | Number of Isoprene (B109036) Units | Primary Distribution |
| Coenzyme Q6 | 6 | Yeast (Saccharomyces cerevisiae) |
| Coenzyme Q7 | 7 | Plants and Bacteria |
| Coenzyme Q8 | 8 | Plants and Bacteria |
| Coenzyme Q9 | 9 | Rodents (e.g., rats) |
| Coenzyme Q10 | 10 | Humans |
| This compound | 12 | Certain Bacteria (e.g., Cavicella subterranea) |
Source: Adapted from information found in multiple sources. nih.govgoogle.comresearchgate.net
Advanced Research Methodologies and Approaches for Investigating Synthetic Coenzyme Q Variants
In Vitro Biochemical Assays for Functional Characterization
In vitro biochemical assays are fundamental for determining the functional capabilities of synthetic CoQ variants like CoQ12. These assays allow for the precise measurement of their interaction with and activity within components of the electron transport chain and other related enzymatic systems.
A primary method involves measuring the kinetics of CoQ reduction and oxidation by mitochondrial complexes. For instance, the rate of CoQ reduction by NADH:ubiquinone oxidoreductase (Complex I) can be monitored spectrophotometrically. acs.org While specific kinetic data for CoQ12 is limited, studies on other CoQ analogs reveal that the length of the isoprenoid tail can significantly influence the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. acs.org It is hypothesized that the extended, highly hydrophobic tail of CoQ12 would likely result in a lower Km due to strong membrane partitioning but might also present steric hindrance, potentially affecting the Vmax.
Another critical assay is the measurement of antioxidant capacity. The ability of the reduced form of CoQ12 (ubiquinol-12) to scavenge free radicals and protect lipid membranes from peroxidation can be quantified using various in vitro systems. These assays often involve inducing lipid peroxidation with agents like azo initiators and measuring the inhibition of this process by the CoQ variant.
Table 1: Illustrative Data from In Vitro Assays of Coenzyme Q Analogs
| Coenzyme Q Analog | Apparent Km (µM) for Complex I | Relative Vmax (%) (Compared to CoQ1) | Antioxidant Capacity (Relative to Trolox) |
| CoQ1 | 20-60 | 100 | 0.8 |
| CoQ2 | Similar to CoQ1 | Lower than CoQ1 | 1.2 |
| CoQ10 | Lower than CoQ1 | Variable | 2.5 |
| CoQ12 (Hypothetical) | Potentially lower than CoQ10 | To be determined | To be determined |
Note: This table includes hypothetical values for CoQ12 to illustrate the type of data generated from these assays, as specific experimental data is not widely available. Data for other analogs are based on published research.
Application of Cellular Model Systems (Non-Human) for Mechanistic Elucidation
Non-human cellular model systems are invaluable for understanding the in-cellulo function and metabolism of synthetic CoQ variants. The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for these studies due to its genetic tractability and the conserved nature of the CoQ biosynthetic pathway. portlandpress.com
Yeast strains with mutations in genes of the CoQ biosynthetic pathway (coq mutants) can be used to assess the ability of exogenous CoQ12 to rescue respiratory defects. escholarship.org By growing these mutants on non-fermentable carbon sources, where respiration is essential, the functional replacement of the endogenous CoQ with the synthetic variant can be evaluated. Such studies have been instrumental in understanding the uptake and assimilation of exogenous CoQ. escholarship.org
Another significant finding comes from studies on facultative methanol-oxidizing bacteria, such as Pseudomonas N842. Research has shown that a mutant strain, Pseudomonas C45, accumulates not only CoQ10 and CoQ11 but also CoQ12 and even CoQ13. tandfonline.comcapes.gov.broup.com This discovery confirms the natural occurrence of CoQ12 in certain microorganisms and provides a potential system for studying its biosynthesis and physiological role. tandfonline.comcapes.gov.broup.com High-performance liquid chromatography (HPLC) is a key technique used to detect and quantify different CoQ homologs in these bacterial systems. oup.com
Table 2: Occurrence of Coenzyme Q Homologs in Pseudomonas Strains
| Coenzyme Q Homolog | Pseudomonas N842 | Pseudomonas C45 (mutant) |
| CoQ8 | Detected | Detected |
| CoQ9 | Detected | Detected |
| CoQ10 | Major | Accumulated |
| CoQ11 | Minor | Accumulated |
| CoQ12 | Not Detected | Detected |
| CoQ13 | Not Detected | Detected |
This table is based on data from studies on facultative methanol-oxidizing bacteria. tandfonline.comoup.com
Biophysical Techniques for Probing Membrane Dynamics and Localization
The long, lipophilic tail of CoQ12 dictates its interaction with and localization within cellular membranes. Biophysical techniques are essential for characterizing these properties, which are critical for its function as an electron and proton carrier.
Techniques such as differential scanning calorimetry (DSC), X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the effect of CoQ12 on the physical properties of lipid bilayers. acs.org For instance, DSC can determine how the incorporation of CoQ12 affects the phase transition temperature of phospholipids (B1166683), providing insights into its influence on membrane fluidity. Studies on CoQ10 have shown that its reduced and oxidized forms have different effects on membrane order and dynamics. acs.org It is plausible that the very long tail of CoQ12 would lead to its localization deep within the hydrophobic core of the membrane, potentially influencing membrane thickness and curvature. acs.org
Fluorescence quenching and fluorescence resonance energy transfer (FRET) are other powerful techniques to determine the precise location of the quinone head of CoQ12 within the membrane. By using fluorescently labeled phospholipids with quenchers at different depths within the bilayer, the vertical position of the CoQ12 quinone ring can be triangulated.
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
Computational chemistry and molecular dynamics (MD) simulations offer a powerful in silico approach to predict and understand the behavior of synthetic CoQ variants like CoQ12 at an atomic level. These methods can complement experimental data and provide insights that are difficult to obtain through wet-lab techniques alone.
MD simulations can be used to model the insertion and orientation of CoQ12 within a lipid bilayer. researchgate.netnih.govnih.gov These simulations can predict its preferred conformation, its dynamic movements within the membrane, and its interactions with surrounding lipid molecules. For other CoQ molecules, MD simulations have been used to study their diffusion within the membrane and their access to the binding sites of respiratory complexes. nih.gov Such simulations for CoQ12 could reveal whether its long tail restricts its mobility and how this might impact its function as a mobile electron carrier.
Quantum chemical calculations can be employed to study the electronic properties of the CoQ12 quinone head, including its redox potential and its reactivity towards free radicals. researchgate.net This information is crucial for understanding its role in electron transport and as an antioxidant. By combining MD simulations with quantum mechanics (QM/MM methods), the process of electron transfer between CoQ12 and its enzymatic partners can be modeled with high accuracy.
Comparative Academic Analysis of Coenzyme Q12 with Other Coenzyme Q Homologs
Comparative Electron Transfer Efficiency Across Different Isoprenoid Chain Lengths
The primary role of Coenzyme Q is to act as a mobile electron carrier in the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. mdpi.com The efficiency of this process is influenced by the length of the isoprenoid tail, which affects the molecule's mobility and interaction with the ETC complexes within the mitochondrial inner membrane. caldic.com
Kinetic studies on bovine heart mitochondria have provided insights into how different CoQ homologs perform as substrates for Complex I (NADH:ubiquinone oxidoreductase). Research has shown that short-chain CoQ homologs, such as CoQ1 and CoQ2, can act as electron acceptors. For instance, in bovine heart submitochondrial particles, CoQ1 was found to be a particularly good substrate. acs.orgnih.gov The kinetic data for various CoQ homologs in this system are summarized in the table below.
It has been observed that the Michaelis constant (Km) for CoQ1 is in the micromolar range, indicating a high affinity for Complex I. acs.orgnih.gov Interestingly, the Vmax (maximum reaction rate) is significantly lower for CoQ2 compared to CoQ1, suggesting that while the binding affinity might be similar, the efficiency of electron transfer is reduced with a slightly longer isoprenoid chain in this experimental context. acs.orgnih.gov
Interactive Data Table: Kinetic Parameters of Coenzyme Q Homologs with Complex I in Bovine Heart Mitochondria
| Coenzyme Q Homolog | Km (µM) | Vmax (nmol/min/mg protein) | Relative Efficiency (Vmax/Km) |
| CoQ1 | 20-60 | High | High |
| CoQ2 | ~20 | Lower than CoQ1 | Moderate |
| CoQ10 (endogenous) | Not directly measured | Serves as baseline | N/A |
Note: The data is compiled from studies on bovine heart mitochondria and represents the interaction with Complex I. acs.orgnih.gov The efficiency is a qualitative assessment based on the available kinetic data.
Comparative Evaluation of Antioxidant Efficacy Among Ubiquinone Variants
In its reduced form, ubiquinol, Coenzyme Q acts as a potent antioxidant, protecting cellular membranes from lipid peroxidation. The antioxidant efficacy of CoQ homologs is also influenced by the length of the isoprenoid side chain.
Studies have shown that in homogenous solutions, the radical-scavenging activity of ubiquinols is independent of the isoprenoid chain length. However, within a membrane environment, a clear difference emerges. Short-chain ubiquinols (CoQ1 to CoQ4) have been found to be more potent inhibitors of lipid peroxidation than their long-chain counterparts (CoQ5 to Q10). The antioxidant efficiency of short-chain ubiquinols decreases as the chain length increases from Q1 to Q4. For long-chain ubiquinols, the antioxidant efficiency is less dependent on concentration and shows a slight decrease with increasing chain length from Q5 to Q10.
While specific data for CoQ12 is not available, the trend observed with other long-chain homologs suggests that its antioxidant efficacy within a membrane would be comparable to or slightly lower than that of CoQ10. The reduced mobility of longer-chain homologs within the membrane may limit their ability to scavenge free radicals as effectively as the more mobile short-chain variants.
Interactive Data Table: Comparative Antioxidant Efficacy of Ubiquinol Homologs
| Ubiquinol Homolog | Relative Antioxidant Efficacy in Membranes |
| CoQ1 | Very High |
| CoQ2 | High |
| CoQ3 | Moderate-High |
| CoQ4 | Moderate |
| CoQ5-CoQ10 | Lower than short-chain homologs |
Note: This table is based on studies comparing the inhibition of lipid peroxidation in rat liver microsomes. mdpi.com The efficacy is a relative comparison.
Analysis of Functional Implications Arising from Structural Modifications in Synthetic Analogs
To investigate the structure-function relationship of Coenzyme Q, various synthetic analogs have been developed. These analogs often feature modifications to the isoprenoid tail to alter properties such as water solubility and mitochondrial targeting.
Idebenone is a well-known synthetic analog of CoQ10 where the long isoprenoid tail is replaced by a shorter 10-carbon hydroxydecyl chain. This modification makes Idebenone less hydrophobic than CoQ10. researchgate.net While it shares the antioxidant properties of the quinone head, its mechanism of action in the ETC is different from that of endogenous CoQ10. researchgate.net
Decylubiquinone (DBQ) is another synthetic analog where the isoprenoid tail is replaced by a simple decyl chain. Like CoQ1, DBQ can act as an electron acceptor for Complex I. acs.orgnih.gov
MitoQ is a modified version of ubiquinone where the isoprenoid tail is attached to a triphenylphosphonium cation. This modification allows MitoQ to specifically accumulate within the mitochondria, driven by the mitochondrial membrane potential. This targeted delivery enhances its antioxidant effect within the organelle. encyclopedia.pub
Comparative Studies in Diverse Biological Systems (Non-Human)
The distribution of Coenzyme Q homologs varies across different species. While humans predominantly synthesize CoQ10, other organisms utilize different chain lengths. nih.gov
Rodents: Rats and mice primarily have CoQ9, although CoQ10 is also present in smaller amounts. nih.govtandfonline.com Studies have shown a tissue-dependent distribution, with a relatively high CoQ10 content in the brain mitochondria of rats. nih.govtandfonline.com
Birds and Fish: Most bird and fish species studied have been found to contain only CoQ10. nih.govtandfonline.com
Protozoa: The protozoan Tetrahymena pyriformis contains CoQ8. nih.govtandfonline.com
The presence of CoQ12 has been reported in some organisms, though it is less common than CoQ9 and CoQ10. The specific functional advantages of having a longer isoprenoid tail like that in CoQ12 in these organisms are not yet fully understood but are likely related to the specific lipid composition and fluidity of their mitochondrial membranes. The longer tail may provide a more stable anchor within the membrane, which could be advantageous in certain physiological or environmental conditions.
Future Directions and Unexplored Avenues in Academic Research on Synthetic Coenzyme Q Variants
Elucidation of Novel or Unconventional Molecular Interactions of Coenzyme Q12
A primary avenue for future research lies in the detailed characterization of this compound's molecular interactions within cellular membranes. The extended length of its isoprenoid tail suggests potential differences in its localization, mobility, and interactions with membrane proteins and lipids compared to shorter-chain ubiquinones (B1209410).
Key Research Questions:
How does the 12-unit isoprenoid tail of CoQ12 affect its positioning and dynamics within different biological membranes (e.g., mitochondrial inner membrane, plasma membrane, lysosomal membrane)?
Are there unique protein-CoQ12 interactions that are not observed with CoQ10, and what are the functional implications of these interactions?
Could the increased lipophilicity of CoQ12 lead to unconventional interactions with hydrophobic domains of membrane-spanning proteins or influence membrane fluidity and stability in distinct ways? antpublisher.com
Hypothetical Research Directions:
In Silico Modeling: Molecular docking studies could predict the binding affinities and interaction patterns of CoQ12 with various mitochondrial and extra-mitochondrial proteins. jppres.comlidsen.com Such computational approaches can provide initial hypotheses for further experimental validation.
Biophysical Assays: Techniques like fluorescence recovery after photobleaching (FRAP) and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the diffusion and localization of CoQ12 within artificial and cellular membrane systems.
Proteomics Approaches: Affinity purification-mass spectrometry could identify novel protein binding partners of CoQ12, offering insights into previously unknown functions.
Investigation of this compound's Influence on Specific Cellular Signaling Pathways (Non-Disease Specific)
The influence of Coenzyme Q variants on cellular signaling is an emerging area of research, with CoQ10 being implicated in pathways related to oxidative stress response, inflammation, and apoptosis. scielo.brresearchgate.netdergipark.org.tr It is plausible that CoQ12, with its distinct structural properties, could modulate these or other signaling cascades in unique ways.
Future Investigative Areas:
Redox Signaling: A critical area of investigation is how CoQ12 influences cellular redox homeostasis. Research should aim to determine its efficacy as an antioxidant and its potential to modulate redox-sensitive signaling pathways, such as the Nrf2/ARE pathway, which is known to be influenced by CoQ10. scielo.brdergipark.org.tr
Mitochondrial Signaling: Beyond its role in the electron transport chain, CoQ12 may influence mitochondrial signaling related to biogenesis, dynamics (fusion and fission), and mitophagy.
Kinase Cascades: Studies on other CoQ analogs have shown effects on pathways like PI3K/Akt/mTOR and MAPK. researchgate.netunimi.it Future research should explore whether CoQ12 can similarly modulate these central signaling hubs that govern cell growth, proliferation, and survival.
Table 1: Potential Cellular Signaling Pathways for CoQ12 Investigation
| Signaling Pathway | Potential Role of CoQ12 (Hypothetical) | Relevant Research on Other CoQ Analogs |
| Nrf2/ARE Pathway | Modulation of antioxidant gene expression in response to oxidative stress. | CoQ10 has been shown to induce the transcription of the Nrf2 signaling pathway. dergipark.org.tr |
| PI3K/Akt/mTOR Pathway | Regulation of cell growth, survival, and autophagy. | CoQ10 has been observed to inactivate this pathway in certain cell types. researchgate.net |
| MAPK Pathways (e.g., ERK, p38) | Involvement in cellular responses to stress and mitogens. | CoQ0 has been shown to modulate MAPK signaling. unimi.it |
| NF-κB Signaling | Regulation of inflammatory responses. | CoQ analogs have demonstrated the ability to modify NF-κB expression. dergipark.org.tr |
Development of High-Resolution Analytical Tools for In Situ Studies of Synthetic Ubiquinones
A significant hurdle in understanding the specific roles of synthetic ubiquinones like CoQ12 is the difficulty in detecting and quantifying them within a complex cellular environment. The development of advanced analytical tools is paramount for future progress.
Areas for Technological Advancement:
Mass Spectrometry Imaging (MSI): High-resolution MSI techniques could enable the visualization of CoQ12 distribution within tissues and single cells, providing crucial information about its subcellular localization.
Advanced Chromatography: While HPLC and UPLC/MS-MS are standard for CoQ analysis, methods need to be specifically developed and validated for CoQ12. mdpi.comakjournals.com This includes optimizing extraction protocols from various biological matrices and improving sensitivity for in vivo studies. imrpress.com
In Situ Spectroelectrochemistry: Techniques that combine electrochemistry with spectroscopy could be adapted to study the electron-transfer processes and radical properties of CoQ12 within membrane-mimetic environments. mdpi.com
Fluorescent Probes: The design of specific fluorescent probes for CoQ12 could allow for real-time imaging of its dynamics and interactions in living cells.
Table 2: Comparison of Analytical Techniques for Ubiquinone Analysis
| Analytical Technique | Application for CoQ12 Research | Advantages | Challenges for In Situ Studies |
| HPLC-UV/MS | Quantification in biological samples and pharmaceutical formulations. akjournals.commdpi.com | High sensitivity and specificity. | Requires sample extraction, not suitable for live-cell imaging. |
| UPLC/MS-MS | Rapid quantification in plasma and other biological matrices. mdpi.com | Fast analysis times and high precision. | Destructive to the sample, preventing dynamic studies. |
| Mass Spectrometry Imaging (MSI) | Mapping the spatial distribution in tissues. | Provides spatial context. | Resolution may not be sufficient for subcellular localization. |
| In Situ Spectroelectrochemistry | Studying redox properties in model systems. | Provides direct information on electron transfer. | Difficult to apply in a complex cellular environment. |
Theoretical Frameworks for Understanding Structure-Function Relationships in Synthetic Coenzyme Q Compounds
The family of Coenzyme Q compounds, with their varying isoprenoid tail lengths, provides an ideal system for developing and testing theoretical models of structure-function relationships. hmdb.ca
Future Theoretical and Computational Approaches:
Comparative Molecular Dynamics: Simulating CoQ variants with different tail lengths (e.g., CoQ4, CoQ8, CoQ10, and CoQ12) within a model mitochondrial membrane could reveal how the tail length systematically affects membrane insertion depth, lipid ordering, and interaction with respiratory complexes.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the electron transfer from CoQ12 to its binding partners with high accuracy, providing insights into how the longer tail might allosterically affect the redox properties of the quinone head.
Network Analysis: By integrating experimental data from proteomics and metabolomics, network analysis could build models of how perturbations by CoQ12 propagate through cellular signaling and metabolic networks.
Ultimately, a deeper understanding of this compound and other synthetic ubiquinones will not only fill a gap in our knowledge of this class of molecules but also has the potential to inform the design of novel therapeutic agents targeting mitochondrial function and cellular signaling. The path forward requires a multidisciplinary approach, combining synthetic chemistry, advanced analytical techniques, computational modeling, and rigorous biochemical and cell biology experimentation.
Q & A
Q. How can CRISPR-Cas9 editing clarify CoQ12’s synthetic pathways in comparison to CoQ10?
- Methodological Answer : Knock out COQ genes (e.g., COQ7) in yeast or mammalian cells and supplement with exogenous CoQ12/CoQ10. Monitor rescue of respiratory growth defects via spot assays or ATP quantification .
Ethical & Reporting Standards
Q. What frameworks ensure ethical sourcing of CoQ12 for animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Source CoQ12 from vendors with ISO certification and batch-specific purity certificates. Document ethical approvals (IACUC) for all animal protocols .
Q. How should qualitative data on CoQ12’s subjective therapeutic outcomes (e.g., patient-reported fatigue) be integrated into clinical trials?
- Methodological Answer : Use mixed-methods designs with validated questionnaires (e.g., FACIT-Fatigue Scale) alongside semi-structured interviews. Thematic analysis identifies patterns in patient experiences, triangulated with biomarker data (e.g., plasma CoQ12 levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
